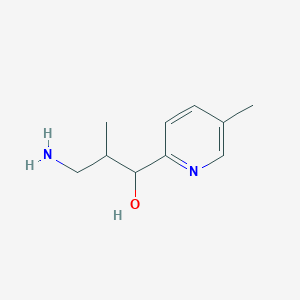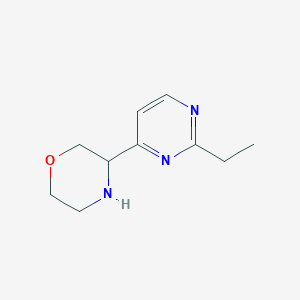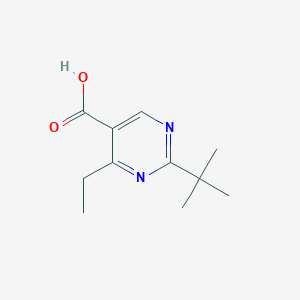![molecular formula C11H13N3O2 B13188305 N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide CAS No. 143417-42-9](/img/structure/B13188305.png)
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is an organic compound with a complex structure that includes a hydrazine group, a phenyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenylhydrazine with acetoacetic ester to form the intermediate compound.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis, where hydrazine is used to replace the ester group with a hydrazine group.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide
- N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]propionamide
Uniqueness
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Propiedades
Número CAS |
143417-42-9 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7+ |
Clave InChI |
XNNGXWQPISXVFG-JXMROGBWSA-N |
SMILES isomérico |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NN |
SMILES canónico |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)


![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)



